methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
CAS No.:
Cat. No.: VC14797586
Molecular Formula: C21H17BrO6
Molecular Weight: 445.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17BrO6 |
|---|---|
| Molecular Weight | 445.3 g/mol |
| IUPAC Name | methyl 2-[7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate |
| Standard InChI | InChI=1S/C21H17BrO6/c1-12-16-8-7-15(27-11-18(23)13-3-5-14(22)6-4-13)9-19(16)28-21(25)17(12)10-20(24)26-2/h3-9H,10-11H2,1-2H3 |
| Standard InChI Key | QUPTWAFBHZFWEG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Br)CC(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is C21H17BrO6, with a molecular weight of 445.3 g/mol. Its IUPAC name, methyl 2-[7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate, reflects the compound’s intricate substitution pattern:
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A coumarin backbone (2H-chromen-2-one) substituted at position 4 with a methyl group.
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Position 7 functionalized with a 2-(4-bromophenyl)-2-oxoethoxy side chain.
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Position 3 modified with a methyl acetate group.
The compound’s structure is characterized by a planar coumarin core, which facilitates π-π stacking interactions, while the 4-bromophenyl group introduces steric bulk and electronic effects that influence reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H17BrO6 |
| Molecular Weight | 445.3 g/mol |
| IUPAC Name | methyl 2-[7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Br)CC(=O)OC |
| XLogP3-AA (Predicted) | 3.2 |
Synthesis Pathways and Reaction Mechanisms
The synthesis of methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves multi-step organic transformations:
Step 1: Formation of the Coumarin Core
The coumarin scaffold is typically synthesized via the Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. For this compound, 4-methylresorcinol reacts with ethyl acetoacetate to yield 4-methyl-7-hydroxycoumarin.
Step 2: O-Alkylation at Position 7
The hydroxyl group at position 7 undergoes alkylation with 2-bromo-1-(4-bromophenyl)ethanone in the presence of a base (e.g., K2CO3) to introduce the 2-(4-bromophenyl)-2-oxoethoxy side chain. This step proceeds via an SN2 mechanism, with the bromide acting as a leaving group.
Step 3: Esterification at Position 3
The acetate group is introduced through esterification of the carboxylic acid intermediate with methanol under catalytic acid conditions (e.g., H2SO4). This step ensures high regioselectivity at position 3.
Applications in Pharmaceutical Development
Anticancer Agent Design
The compound’s kinase inhibition profile positions it as a scaffold for small-molecule anticancer drugs. Derivatives with improved solubility (e.g., PEGylated analogs) are under investigation.
Fluorescent Probes
Due to its inherent fluorescence (λem = 450 nm), the coumarin core is utilized in bioimaging probes for tracking cellular uptake and drug delivery .
Prodrug Synthesis
The methyl ester group serves as a prodrug motif, enabling hydrolysis to the active carboxylic acid in physiological conditions. This property is exploited in targeted drug delivery systems.
Comparative Analysis with Related Coumarin Derivatives
Table 2: Structural and Functional Comparison
| Compound | Molecular Weight (g/mol) | Key Substituents | Primary Activity |
|---|---|---|---|
| Methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate | 445.3 | 4-methyl, 7-(2-oxoethoxy), 3-acetate | Kinase inhibition, Antimicrobial |
| Methyl 3-bromophenylacetate | 229.07 | 3-bromophenyl, acetate | NSAID precursor |
| 4-Methyl-7-hydroxycoumarin | 176.17 | 4-methyl, 7-hydroxy | Fluorescent probe |
This comparison underscores the unique role of brominated side chains in enhancing biological activity .
Future Directions and Research Opportunities
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Pharmacokinetic Studies: Investigate bioavailability and metabolic pathways using LC-MS/MS.
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Toxicity Profiling: Conduct acute and chronic toxicity assays in rodent models.
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Structure-Activity Relationships (SAR): Modify the 4-bromophenyl group to optimize potency and selectivity.
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